3-Ethyl-5-methylpicolinaldehyde
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Overview
Description
3-Ethyl-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position of the pyridine ring, along with an aldehyde functional group at the second position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylpicolinaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-methylpicolinaldehyde with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethyl-5-methylpicolinic acid.
Reduction: 3-Ethyl-5-methylpicolinyl alcohol.
Substitution: 3-Ethyl-5-methyl-2-bromopicolinaldehyde (for halogenation).
Scientific Research Applications
3-Ethyl-5-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
3-Ethyl-5-methylpyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
5-Methylpicolinaldehyde: Lacks the ethyl group, resulting in different steric and electronic properties.
3-Ethylpicolinaldehyde: Lacks the methyl group, affecting its reactivity and interaction with molecular targets.
Uniqueness: 3-Ethyl-5-methylpicolinaldehyde is unique due to the presence of both ethyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethyl-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-7(2)5-10-9(8)6-11/h4-6H,3H2,1-2H3 |
InChI Key |
KRNQWFWNDRGVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C)C=O |
Origin of Product |
United States |
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